1-(1H-indol-5-yl)-N-methylmethanamine oxalate
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Overview
Description
1-(1H-indol-5-yl)-N-methylmethanamine oxalate is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives are widely studied due to their presence in many natural products and their significant pharmacological properties
Preparation Methods
The synthesis of 1-(1H-indol-5-yl)-N-methylmethanamine oxalate typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further modified to introduce the N-methylmethanamine group. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-(1H-indol-5-yl)-N-methylmethanamine oxalate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-(1H-indol-5-yl)-N-methylmethanamine oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-indol-5-yl)-N-methylmethanamine oxalate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
1-(1H-indol-5-yl)-N-methylmethanamine oxalate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Oxindole derivatives: Formed through oxidation reactions and studied for their biological activities.
Properties
IUPAC Name |
1-(1H-indol-5-yl)-N-methylmethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.C2H2O4/c1-11-7-8-2-3-10-9(6-8)4-5-12-10;3-1(4)2(5)6/h2-6,11-12H,7H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXIFOGCGBRZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)NC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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